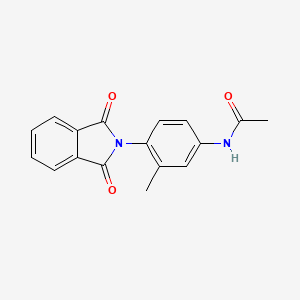

2-Phthalimido-5-acetamidotoluene

Description

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-[4-(1,3-dioxoisoindol-2-yl)-3-methylphenyl]acetamide |

InChI |

InChI=1S/C17H14N2O3/c1-10-9-12(18-11(2)20)7-8-15(10)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-9H,1-2H3,(H,18,20) |

InChI Key |

ZYPONGJGZXGEKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phthalimido 5 Acetamidotoluene

Historical Development of Synthetic Approaches

The historical synthesis of 2-Phthalimido-5-acetamidotoluene is intrinsically linked to the development of fundamental organic reactions, namely the acetylation of aromatic amines and the Gabriel synthesis of primary amines, which involves the use of phthalimide (B116566).

The acetylation of amines, a reaction known for over a century, has been a standard method for protecting amino groups. libretexts.org Early methods often involved the use of acetic anhydride (B1165640) or acetyl chloride with a base or in acidic media. libretexts.orgias.ac.in Similarly, the Gabriel synthesis, discovered in 1887, provided a reliable method for the formation of primary amines from alkyl halides using potassium phthalimide. While the target molecule itself is not a primary amine, the phthalimidation step is a direct application of the principles of the Gabriel synthesis, adapted for an aromatic amine precursor.

Historically, the synthesis would have likely proceeded through a linear sequence, starting with a suitable toluene (B28343) derivative. The focus of early synthetic chemistry was primarily on achieving the desired transformation, with less emphasis on yield optimization and environmental considerations. Solvents like benzene (B151609), chloroform, and other chlorinated hydrocarbons, which are now recognized as hazardous, were commonplace.

Contemporary Synthetic Strategies and Reaction Pathways

Modern synthetic approaches to this compound benefit from a deeper understanding of reaction mechanisms and a wider array of available reagents and techniques. These strategies can be categorized into multi-step linear and convergent routes, each with its own set of advantages and challenges.

Precursor Amine Synthesis and Acetylation Reactions

The synthesis of this compound would logically begin with a substituted toluene. A plausible starting material is 2,5-diaminotoluene. One of the amino groups would need to be selectively acetylated.

Acetylation is a widely used reaction to introduce an acetyl group into a molecule. mdpi.com In the context of synthesizing this compound, the acetylation of an amino group is a key step. libretexts.org The reaction is typically carried out using acetic anhydride or acetyl chloride. ias.ac.inmdpi.com The chemoselectivity of this reaction is crucial when multiple functional groups are present. For instance, in a molecule with two amino groups, controlling the stoichiometry of the acetylating agent is essential to achieve mono-acetylation. The use of a suitable solvent and base can also influence the outcome of the reaction. researchgate.net For example, the acetylation of amines can be efficiently catalyzed by nickel nanoparticles under ambient conditions. researchgate.net

Phthalimidation Reactions of Amino-Substituted Toluene Derivatives

The introduction of the phthalimido group is typically achieved through a reaction with phthalic anhydride or a derivative thereof. researchgate.net This reaction, a variation of the Gabriel synthesis, involves the nucleophilic attack of an amino group on the carbonyl carbon of phthalic anhydride, followed by dehydration to form the imide ring.

The reaction is often carried out at elevated temperatures in a high-boiling solvent such as glacial acetic acid or N,N-dimethylformamide (DMF). The choice of solvent and reaction conditions can significantly impact the yield and purity of the product.

Multi-step Convergent and Linear Synthesis Routes

Two primary synthetic routes can be envisioned for the preparation of this compound: a linear route and a convergent route.

Linear Route: A plausible linear synthesis would start from 2-nitrotoluene (B74249). Nitration of 2-nitrotoluene would yield 2,5-dinitrotoluene. Selective reduction of one nitro group to an amine, followed by acetylation, would give N-(4-methyl-3-nitrophenyl)acetamide. Subsequent reduction of the remaining nitro group would yield 5-amino-2-acetamidotoluene. Finally, phthalimidation of the remaining amino group would produce the target compound.

Convergent Route: A convergent approach might involve the synthesis of two key intermediates that are then combined. For example, one could prepare 4-amino-3-phthalimidotoluene and N-(4-methyl-3-aminophenyl)acetamide separately and then attempt a coupling reaction, although this is a less likely and more complex strategy for this particular molecule. A more practical convergent approach would involve the synthesis of the acetylated precursor, 5-amino-2-acetamidotoluene, as described in the linear route, and then reacting it with phthalic anhydride.

Optimization of Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. nih.govnih.gov Key parameters that can be optimized include temperature, reaction time, solvent, and catalyst.

For the acetylation step, the choice of acetylating agent and base can be critical. While acetic anhydride is commonly used, more reactive agents like acetyl chloride might be employed under specific conditions. ias.ac.in The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the reaction.

For the phthalimidation step, the reaction temperature and the method of water removal are important factors. Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times and improve yields in many organic transformations, including imide synthesis. unibo.it

Below is an interactive data table showing representative yields for the acetylation of various substituted anilines, which is a key reaction type in the synthesis of the target compound.

| Amine Substrate | Acetylating Agent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Aniline | Acetic Anhydride | Water | None | 0.5 | 92 |

| p-Toluidine | Acetic Anhydride | Acetonitrile | Ni-nanoparticles | 0.5 | 95 |

| p-Chloroaniline | Acetic Anhydride | Acetonitrile | Ni-nanoparticles | 0.5 | 94 |

| p-Nitroaniline | Acetic Anhydride | Acetonitrile | Ni-nanoparticles | 1.0 | 90 |

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The synthesis of this compound can be made more environmentally benign by incorporating these principles. unibo.it

Key areas for the application of green chemistry include:

Use of Safer Solvents: Replacing hazardous solvents like benzene and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical carbon dioxide. csic.es For the acetylation step, performing the reaction in an aqueous medium or under solvent-free conditions is a greener approach. ias.ac.inmdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can reduce reaction times and energy consumption. unibo.it

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from simple starting materials, the broader principle encourages the use of starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents can reduce waste. The use of recyclable catalysts, such as the nickel nanoparticles mentioned for acetylation, is a prime example of a green chemistry approach. researchgate.net

By carefully considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible. researchgate.net

Computational and Theoretical Investigations of 2 Phthalimido 5 Acetamidotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, such as Density Functional Theory (DFT), provide a powerful means to predict a wide range of molecular characteristics without the need for empirical data. nih.gov

Electronic Structure and Molecular Orbital Theory Analysis

An analysis of the electronic structure of 2-Phthalimido-5-acetamidotoluene would reveal key insights into its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory describes the distribution of electrons within a molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the electron density would likely be distributed across the aromatic rings of the phthalimide (B116566) and toluene (B28343) moieties, as well as the acetamido group. The nitrogen and oxygen atoms, being highly electronegative, would be regions of higher electron density. The lone pair of electrons on the amide nitrogen can participate in resonance, giving the carbon-nitrogen bond significant double-bond character. imist.ma The HOMO is often associated with the most electron-rich regions and represents the ability to donate an electron, while the LUMO is typically located in electron-poor areas and signifies the ability to accept an electron.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which are crucial for the identification and characterization of a compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. arxiv.org The predicted spectrum would be based on the calculated magnetic shielding of each nucleus, which is highly dependent on its local electronic environment. For this compound, distinct signals would be expected for the protons and carbons of the phthalimido group, the substituted toluene ring, and the acetamido group. The presence of rotational isomers around the amide bond could lead to the observation of multiple signals for nearby nuclei. scielo.br

Hypothetical Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic - Phthalimide) | 7.8 - 8.0 | Dependent on proximity to carbonyl groups. |

| ¹H (Aromatic - Toluene) | 7.2 - 7.6 | Influenced by both phthalimido and acetamido groups. |

| ¹H (CH₃ - Toluene) | 2.3 - 2.5 | Typical range for a methyl group on an aromatic ring. |

| ¹H (CH₃ - Acetamido) | 2.0 - 2.2 | Characteristic chemical shift for an acetamido methyl group. |

| ¹H (NH - Acetamido) | 8.0 - 9.5 | Broad signal, position dependent on solvent and concentration. |

| ¹³C (C=O - Phthalimide) | 165 - 170 | Typical range for imide carbonyl carbons. |

| ¹³C (C=O - Acetamido) | 168 - 172 | Characteristic chemical shift for an amide carbonyl carbon. |

| ¹³C (Aromatic) | 110 - 145 | Complex region with multiple signals for the substituted aromatic rings. |

| ¹³C (CH₃ - Toluene) | 20 - 25 | Typical range for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational bands would include C=O stretching frequencies for the phthalimide and amide groups (typically in the 1650-1750 cm⁻¹ region), N-H stretching of the amide (around 3300 cm⁻¹), C-H stretching from the aromatic and methyl groups, and various C-N and C-C stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. imist.ma The predicted spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the aromatic systems of the phthalimide and substituted toluene rings.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of an organic molecule is a significant challenge in materials science and pharmaceutical development. ucr.edu It involves finding the most stable arrangement of molecules in a crystalline lattice.

Application of Evolutionary Algorithms

Evolutionary algorithms are a powerful computational tool used in crystal structure prediction (CSP). ucr.edu This method generates a population of random crystal structures and then applies principles of evolution—selection, crossover, and mutation—to "evolve" more stable structures. The energy of each structure is calculated using force fields or quantum mechanical methods, and the structures with the lowest energy are considered the most likely to be observed experimentally. For a molecule with the conformational flexibility of this compound, these algorithms would need to explore both the packing of the molecules and the different possible conformations of the molecule itself.

Synthon-Based Approaches in Crystal Engineering

Crystal engineering focuses on designing and synthesizing crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.gov The synthon-based approach is a key strategy in this field. Synthons are robust and predictable non-covalent interactions, such as hydrogen bonds and π-π stacking, that can be used to guide the assembly of molecules into a specific crystal packing.

For this compound, key synthons would include:

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of chains or dimers.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the most stable and accessible conformations of a molecule.

For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the single bonds connecting the different functional groups. This includes the rotation of the phthalimido group relative to the toluene ring and the orientation of the acetamido group. The simulations would reveal the relative energies of different conformers and the energy barriers for interconversion between them, providing a comprehensive understanding of the molecule's conformational landscape.

Conformational Analysis by Computational Chemistry

Information not available.

Intermolecular Interaction Energy Calculations within Crystal Lattices

Information not available.

Chemical Reactivity and Transformations of 2 Phthalimido 5 Acetamidotoluene

Reactions Involving the Phthalimide (B116566) Moiety

The phthalimide group, a key feature in the Gabriel synthesis of primary amines, undergoes several important transformations. brainly.commasterorganicchemistry.comkhanacademy.orgbyjus.comjove.comstudysmarter.co.uk These reactions primarily involve the cleavage of the bonds between the nitrogen atom and the carbonyl carbons of the phthaloyl group.

Hydrolytic Cleavage Reactions

The N-substituted phthalimide can be cleaved under hydrolytic conditions to release the primary amine. This can be achieved using either acidic or basic conditions. masterorganicchemistry.comjove.com

Acid-Catalyzed Hydrolysis: Treatment with a strong acid, such as aqueous mineral acid, followed by heating, results in the formation of the corresponding primary amine salt and phthalic acid. masterorganicchemistry.comchegg.com The reaction proceeds through the protonation of the carbonyl oxygens, making the carbonyl carbons more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, heating with a strong aqueous base, like sodium hydroxide (B78521), also cleaves the imide ring, yielding the primary amine and a salt of phthalic acid. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons.

A more common and often milder method for cleaving the phthalimide group is through hydrazinolysis. masterorganicchemistry.comjove.com

Hydrazinolysis: This method involves reacting the N-substituted phthalimide with hydrazine (B178648) (N₂H₄). masterorganicchemistry.comjove.com The reaction is typically carried out in a solvent like ethanol. This process is highly efficient as it leads to the formation of a very stable cyclic byproduct, phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion. jove.com This method is often preferred over acid or base hydrolysis due to its milder conditions and high yields. byjus.com

| Cleavage Method | Reagents | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), water, heat | Primary amine salt, Phthalic acid | Harsh conditions may be required. masterorganicchemistry.comchegg.com |

| Basic Hydrolysis | Strong base (e.g., NaOH), water, heat | Primary amine, Phthalate (B1215562) salt | Can also require vigorous conditions. masterorganicchemistry.com |

| Hydrazinolysis | Hydrazine (N₂H₄), ethanol, heat | Primary amine, Phthalhydrazide | Often the preferred method due to mild conditions and high yield. masterorganicchemistry.combyjus.comjove.com |

Transformations within the Gabriel Amine Synthesis Context

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct amination. masterorganicchemistry.comkhanacademy.orgbyjus.comjove.com The synthesis involves three main steps:

Deprotonation of Phthalimide: Phthalimide is deprotonated by a base, such as potassium hydroxide or sodium hydride, to form the nucleophilic phthalimide anion. masterorganicchemistry.combyjus.com

Nucleophilic Substitution: The phthalimide anion performs an Sₙ2 reaction on a primary alkyl halide, forming an N-alkylphthalimide. masterorganicchemistry.comjove.com

Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved, typically using hydrazine, to release the desired primary amine. masterorganicchemistry.comjove.com

While highly effective for alkyl amines, the direct application to synthesize aromatic amines like 2-amino-5-acetamidotoluene from an aryl halide and potassium phthalimide is not feasible due to the low reactivity of aryl halides in Sₙ2 reactions. ncert.nic.inbyjus.com

Reactions Involving the Acetamidotoluene Moiety

The acetamidotoluene portion of the molecule offers different avenues for chemical transformation, primarily centered on the aromatic ring and the amide functional group.

Electrophilic Aromatic Substitution on the Toluene (B28343) Ring

The benzene (B151609) ring in 2-Phthalimido-5-acetamidotoluene is substituted with three groups: a phthalimido group, an acetamido group, and a methyl group. The position of any subsequent electrophilic aromatic substitution will be directed by the combined electronic effects of these substituents.

Directing Effects of Substituents:

Acetamido Group (-NHCOCH₃): This group is an ortho, para-director and is activating. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. brainly.comstackexchange.com However, it is less activating than an amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl group. brainly.com

Methyl Group (-CH₃): This is an alkyl group, which is also an ortho, para-director and is weakly activating due to its electron-donating inductive effect.

Phthalimido Group: The phthalimido group is generally considered to be an electron-withdrawing and deactivating group due to the two adjacent carbonyl groups. Deactivating groups are typically meta-directors.

Predicted Reactivity: In this compound, the powerful ortho, para-directing and activating influence of the acetamido group at position 5 will be the dominant factor in determining the position of electrophilic attack. The phthalimido group at position 2 and the methyl group at position 1 will also influence the regioselectivity. The positions ortho and para to the strongly activating acetamido group are positions 4 and 6, and position 2 (which is already substituted). The methyl group at position 1 directs to positions 2, 4, and 6. The deactivating phthalimido group at position 2 would direct an incoming electrophile to position 4. Therefore, electrophilic substitution is most likely to occur at position 4 or 6, with steric hindrance potentially favoring one over the other.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Phthalimido | 2 | Electron-withdrawing, Deactivating | Meta-directing |

| Methyl | 1 | Electron-donating (Inductive), Weakly Activating | Ortho, Para-directing |

| Acetamido | 5 | Electron-donating (Resonance), Activating | Ortho, Para-directing brainly.comstackexchange.com |

Modifications at the Amide Nitrogen Atom

The amide nitrogen of the acetamido group can potentially undergo further reactions, such as acylation or alkylation, although these are less common than reactions on the aromatic ring, especially without a strong base to deprotonate the amide first.

N-Acylation: Further acylation of the amide nitrogen is generally difficult under standard conditions as amides are less nucleophilic than amines. However, under forcing conditions or with highly reactive acylating agents, N,N-diacyl derivatives could potentially be formed. sciencemadness.org

N-Alkylation: Similar to acylation, N-alkylation of the acetamido group is not a facile reaction. It would typically require a strong base to deprotonate the amide and generate an amidate anion, which could then act as a nucleophile.

It is important to note that harsh reaction conditions for modifying the amide nitrogen could potentially lead to cleavage of the phthalimide group or other side reactions.

Oxidation Reactions of the Toluene or Amide Group

The chemical structure of this compound presents several sites susceptible to oxidation, namely the methyl group of the toluene ring and the amide functionalities. The regioselectivity and outcome of oxidation reactions are highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation of the Toluene Methyl Group:

The methyl group attached to the aromatic ring is a primary target for oxidation. Depending on the strength of the oxidant, this can lead to the formation of a benzyl (B1604629) alcohol, a benzaldehyde, or a carboxylic acid derivative.

Mild Oxidation: The use of mild oxidizing agents, such as manganese dioxide (MnO₂), is expected to selectively oxidize the benzylic methyl group to a formyl group, yielding 2-phthalimido-5-acetamidobenzaldehyde. This type of selective oxidation is common for activated methyl groups on an aromatic ring.

Strong Oxidation: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the over-oxidation of the methyl group to a carboxylic acid, forming 2-phthalimido-5-acetamidobenzoic acid. These harsh conditions could potentially also affect the amide groups, leading to hydrolysis or other side reactions.

Oxidation of the Amide Groups:

The acetamido and phthalimido groups are generally robust to oxidation. However, under specific conditions, reactions involving these functionalities can occur.

N-Aryl Acetamide (B32628) Oxidation: The oxidation of N-aryl acetamides can sometimes proceed via a one-electron oxidation pathway to generate radical intermediates. nih.gov For instance, the use of certain enzymatic systems or chemical oxidants can lead to the formation of N-aryl nitrenoid species from the corresponding anilines, though this typically requires prior deacetylation. nih.gov Direct oxidation of the acetamido group in this compound without affecting other parts of the molecule is challenging and not a commonly reported transformation.

Phthalimide Group Reactivity: The phthalimide group is very stable towards oxidation. organic-chemistry.org However, related N-hydroxyphthalimides are well-known to generate phthalimide-N-oxyl (PINO) radicals upon oxidation, which are active species in various catalytic oxidation processes. jst.go.jp For this compound itself, direct oxidation of the phthalimide nitrogen is not anticipated under standard conditions.

Cyclization and Rearrangement Reactions

The structure of this compound offers possibilities for intramolecular cyclization and rearrangement reactions, particularly under acidic or basic conditions, or through photochemically or thermally induced pathways.

Intramolecular Cyclization:

Intramolecular cyclization reactions could potentially be induced, for example, through activation of the acetamido group or the phthalimide carbonyls. A visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters has been reported, suggesting the potential for radical-mediated cyclizations involving the phthalimide moiety under specific photoredox conditions. rsc.org For this compound, a hypothetical intramolecular cyclization might involve the interaction between the acetamido group and the phthalimide carbonyls, although this would likely require harsh conditions and may not be a favorable process.

Rearrangement Reactions:

Rearrangement reactions are plausible, especially those involving the migration of groups to an electron-deficient center.

Hofmann-type Rearrangement: The acetamido group could, in principle, undergo a Hofmann rearrangement if treated with a strong base and bromine. patsnap.com This would lead to the formation of an amino group at the C-5 position, yielding 2-phthalimido-5-aminotoluene, with the loss of the acetyl carbonyl as carbon dioxide.

Fries-type Rearrangement: A photo-Fries rearrangement of the acetamido group is another theoretical possibility. acs.org Upon UV irradiation, this could lead to the migration of the acetyl group from the nitrogen to the aromatic ring, potentially yielding an ortho-acylated aminotoluene derivative. However, the substitution pattern of the starting material would influence the feasibility and regioselectivity of such a rearrangement.

Beckmann Rearrangement Precursors: While not a direct rearrangement of the target molecule, it could serve as a precursor to substrates for reactions like the Beckmann rearrangement. mvpsvktcollege.ac.in For example, if the methyl group were oxidized to a carbonyl and then converted to an oxime, this derivative could undergo an acid-catalyzed Beckmann rearrangement.

Mechanistic Investigations of Key Chemical Transformations

Mechanism of Toluene Methyl Group Oxidation:

The oxidation of the methyl group likely proceeds via a free-radical mechanism, especially with reagents like KMnO₄. The reaction would be initiated by the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This radical would then be further oxidized to the corresponding alcohol, aldehyde, and ultimately the carboxylic acid.

Mechanism of Phthalimide Ring Opening:

The phthalimide group can be cleaved under basic or acidic hydrolysis, or via hydrazinolysis. The base-catalyzed hydrolysis proceeds through nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the phthalimide. vaia.combyjus.com This leads to the opening of the five-membered ring to form a phthalamic acid derivative. Subsequent intramolecular or intermolecular attack can lead to the final products.

Step 1: Nucleophilic attack of the hydroxide ion on a carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Ring opening to form a carboxylate and an amide.

Step 4: A second hydrolysis step on the remaining amide bond to release the primary amine and the phthalate dianion.

Mechanism of Electrophilic Aromatic Substitution:

Applications and Chemical Utility of 2 Phthalimido 5 Acetamidotoluene in Materials and Organic Synthesis

Theoretical Role as a Synthetic Intermediate for Advanced Organic Compounds

Based on the chemistry of its functional groups, 2-Phthalimido-5-acetamidotoluene could theoretically serve as a valuable intermediate in organic synthesis. The phthalimide (B116566) group is a well-established protecting group for primary amines, known as the Gabriel synthesis. epo.org This suggests that the primary application of this molecule would be as a precursor to other, more complex structures.

Postulated Precursor for Substituted Amines and Carboxylic Acids

The defining feature of the phthalimide group is its ability to be cleaved under various conditions to reveal a primary amine. epo.org Therefore, this compound could theoretically be a precursor to 2-amino-5-acetamidotoluene. This resulting diamine derivative could then be a building block for more complex molecules. The acetamido group (-NHCOCH₃) can also be hydrolyzed under acidic or basic conditions to yield an amino group, and the methyl group of the toluene (B28343) ring could potentially be oxidized to a carboxylic acid. However, no specific studies documenting these transformations for this compound have been found.

A Theoretical Scaffold for Multi-functional Molecular Architectures

The structure of this compound contains multiple functional sites: the phthalimide ring, the acetamido group, and the aromatic toluene ring. This combination could, in theory, allow it to act as a scaffold for building multi-functional molecules. The different reactivity of each component could allow for sequential and selective modifications, leading to complex molecular architectures.

Contributions to Supramolecular Chemistry and Crystal Engineering: An Unexplored Frontier

Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures. While phthalimides, in general, can participate in such interactions, there is no specific research on this compound in this context.

Hypothetical Design of Crystalline Materials with Directed Interactions

The presence of amide and imide functionalities in this compound suggests a potential for hydrogen bonding. These interactions are fundamental in crystal engineering for directing the formation of specific crystalline lattices. The aromatic rings could also participate in π-π stacking interactions. However, without experimental data, any discussion of its use in designing crystalline materials remains speculative.

Self-Assembly Principles and Controlled Aggregation: A Matter of Speculation

The principles of self-assembly and controlled aggregation are central to creating functional supramolecular systems. The potential hydrogen bonding and π-π stacking capabilities of this compound could theoretically drive self-assembly processes in solution or in the solid state. The specific substitution pattern would influence the geometry of these assemblies.

Development of Phthalimide-Containing Scaffolds in Polymer Chemistry

Phthalimide-containing polymers are known and have been developed for various applications, including high-performance organic thin-film transistors. The phthalimide group can be incorporated into the polymer backbone to enhance thermal stability and introduce specific electronic properties. Theoretically, a monomer derived from this compound could be synthesized and polymerized. The additional acetamido group might offer a site for cross-linking or further functionalization of the resulting polymer. However, no studies have been identified that utilize this specific compound for polymer synthesis.

A single, isolated mention of this compound appears in a European Patent, where it is listed as an intermediate compound in a synthetic sequence. The patent describes a reaction where "4.8 g (16.3 mmole) of 2 - p h t h a l i m i d o - 5 - a c e t a m i d o t o l u e n e" is heated at reflux. This confirms the compound's existence and use in a synthetic context, but provides no further information on its synthesis, properties, or other applications.

Analogous Compound Design and Structure-Activity Relationship (SAR) Studies in Chemical Biology

The exploration of new chemical entities often relies on the design of analogs and the systematic study of how structural modifications influence their activity. For phthalimide derivatives, this approach has been instrumental in developing new molecules for a wide range of applications.

Rational Design Principles for Phthalimide Derivatives

The rational design of phthalimide derivatives is guided by several key principles aimed at fine-tuning their chemical and physical properties. The phthalimide group itself is a planar, hydrophobic scaffold that can readily participate in various chemical transformations. rsc.orgresearchgate.net Its ability to act as a masked form of ammonia (B1221849) is a cornerstone of its utility in organic synthesis. vedantu.com

The design process for new phthalimide-based molecules typically involves:

Molecular Hybridization: This strategy involves combining the phthalimide core with other pharmacophores or functional groups to create hybrid molecules with enhanced or novel properties. researchgate.net For instance, attaching different aromatic or heteroaromatic rings to the phthalimide nitrogen can significantly alter the compound's electronic and steric characteristics.

Isosteric and Bioisosteric Replacements: This principle involves substituting atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This can lead to compounds with improved activity or selectivity. vedantu.com

Modulation of Physicochemical Properties: The solubility, lipophilicity, and electronic properties of phthalimide derivatives can be systematically altered by introducing various substituents. rsc.org These modifications are crucial for tailoring the compound for specific applications, such as enhancing its solubility in a particular solvent or tuning its absorption of light.

In the context of This compound , the core structure consists of the phthalimide group linked to a substituted toluene ring. The rational design of analogs would involve modifying the substituents on the phenyl ring (the acetamido and methyl groups) or altering the phthalimide core itself.

Exploration of Substituent Effects on Chemical Activity

The nature and position of substituents on the phthalimide ring system have a profound impact on the molecule's chemical reactivity and potential applications. Structure-activity relationship (SAR) studies systematically investigate these effects.

For a molecule like This compound , the key substituents are the acetamido and methyl groups on the N-phenyl ring.

Electronic Effects: The acetamido group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring. The methyl group is a weak electron-donating group through induction. These electronic effects can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions and can also modulate the properties of the phthalimide nitrogen.

Steric Effects: The position of the methyl group (ortho to the phthalimide linkage) can introduce steric hindrance, which may influence the rotational freedom around the N-phenyl bond and affect how the molecule interacts with other molecules or surfaces.

Hydrogen Bonding Capability: The acetamido group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality can lead to the formation of intermolecular hydrogen bonds, which can significantly influence the material's bulk properties, such as its melting point and solubility.

Systematic exploration of these substituent effects by synthesizing a library of analogs allows for the development of a comprehensive SAR. For example, replacing the acetamido group with other functionalities like nitro, amino, or halogen groups would systematically alter the electronic and hydrogen-bonding properties of the molecule. Similarly, changing the position of the methyl and acetamido groups would provide insights into the steric requirements for a desired activity.

The following interactive table illustrates how different substituents on the N-phenyl ring of phthalimide derivatives can influence their observed properties, based on findings from the broader class of phthalimide compounds.

| Substituent on N-phenyl ring | Position | Observed Effect on Activity/Property | Reference |

| 4-Amino | para | Potent anticonvulsant activity in MES tests. | nih.gov |

| 4-Nitro | para | Moderate anticonvulsant activity. | nih.gov |

| 4-Methyl | para | Weaker anticonvulsant activity compared to 4-amino and 4-nitro. | nih.gov |

| 2,6-Dimethyl | ortho, ortho | High anticonvulsant potency. | nih.gov |

| 4-Methoxy | para | Beneficial for antimalarial inhibitory activity. | acs.org |

This data underscores the critical role that substituents play in defining the chemical and biological character of phthalimide derivatives. While no specific data exists for This compound , these principles of rational design and SAR provide a robust framework for predicting its potential chemical utility and for designing novel analogs with tailored properties for applications in materials science and organic synthesis.

Future Research Directions for 2 Phthalimido 5 Acetamidotoluene

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of phthalimides often involves the condensation of phthalic anhydride (B1165640) with an appropriate amine, sometimes under harsh conditions. nih.govresearchgate.netrsc.org For 2-Phthalimido-5-acetamidotoluene, a plausible route involves the reaction of 2-amino-5-acetamidotoluene with phthalic anhydride.

Future research should focus on developing more sustainable and efficient synthetic methodologies. This could include:

Microwave-assisted synthesis: This technique has been shown to accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times. rsc.org

Catalytic approaches: Investigating the use of novel organocatalysts or metal-based catalysts could provide milder reaction conditions and improved selectivity. nih.gov For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective synthesis of N-aryl phthalimides. nih.gov

Solvent-free reactions: Developing solid-state or solvent-free reaction conditions would significantly reduce the environmental impact of the synthesis. rsc.org

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is crucial. Advanced in-situ spectroscopic techniques can provide real-time insights into the reaction progress. mt.comspectroscopyonline.com

Future research in this area would involve:

In-situ FTIR and Raman Spectroscopy: These non-invasive techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. rsc.orgrsc.orgresearchgate.net This data is invaluable for optimizing reaction conditions and identifying transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture, offering a deeper mechanistic understanding. rsc.org

Coupled Spectroscopic Techniques: Combining multiple in-situ methods, such as FTIR and Raman, can provide a more comprehensive picture of the reaction dynamics. researchgate.net

| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |

| In-situ FTIR | Real-time concentration of reactants and products | Optimization of reaction time, temperature, and catalyst loading |

| In-situ Raman | Monitoring of solid-phase and solution concentrations | Study of reaction kinetics in heterogeneous systems |

| In-situ NMR | Detailed structural elucidation of intermediates | Mechanistic investigation of the condensation reaction |

Integration with Machine Learning for Predictive Chemistry and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov For this compound, ML algorithms could be a powerful tool for accelerating discovery. nih.govstanford.eduacs.org

Key research avenues include:

Predicting Reaction Outcomes: ML models trained on large reaction databases can predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives. nih.govrsc.org

De Novo Molecular Design: By learning the relationship between chemical structure and material properties, ML models can design novel derivatives of this compound with specific desired characteristics, such as enhanced thermal stability or specific electronic properties.

Computational Property Prediction: Quantum chemical calculations, guided by ML, can predict various properties of the molecule, including its electronic structure, spectral characteristics, and potential for intermolecular interactions. This can help prioritize synthetic targets. nih.govacs.orgmdpi.com

Discovery of New Chemical Transformations and Derivatizations

The functional groups present in this compound—the phthalimide (B116566) ring, the acetyl group, and the toluene (B28343) methyl group—offer multiple sites for further chemical modification. Exploring the derivatization of this core structure could lead to a wide range of new compounds with diverse properties. nih.gov

Future research should explore:

Modifications of the Phthalimide Ring: The aromatic ring of the phthalimide moiety can be functionalized through electrophilic substitution reactions to introduce various substituents, thereby tuning the electronic and steric properties of the molecule.

Transformations of the Acetyl Group: The acetyl group can be hydrolyzed to the corresponding amine or subjected to other transformations to introduce new functionalities.

Reactions of the Methyl Group: The benzylic methyl group can be a site for radical halogenation or oxidation, providing a handle for further elaboration of the molecular structure.

| Functional Group | Potential Derivatization Reaction | Resulting Compound Class |

| Phthalimide Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Phthalimide Derivatives |

| Acetyl Group | Hydrolysis | Amino-substituted Phthalimide Derivatives |

| Toluene Methyl Group | Radical Halogenation followed by Nucleophilic Substitution | Functionally Substituted Toluene Derivatives |

Development of Next-Generation Supramolecular Systems and Crystalline Frameworks

The planar and aromatic nature of the phthalimide group makes it an excellent building block for the construction of ordered supramolecular assemblies. nih.govacs.orgresearchgate.net Phthalimides are known to engage in π-π stacking and other non-covalent interactions, which can be exploited to create novel materials. nih.govacs.org

Future research in this domain could focus on:

Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives, it may be possible to design and synthesize crystalline materials with specific packing motifs and, consequently, desired physical properties such as conductivity or porosity.

Self-Assembled Monolayers: The compound could be investigated for its ability to form self-assembled monolayers on various substrates, which could have applications in surface modification and nanotechnology.

Host-Guest Chemistry: The phthalimide moiety could act as a recognition site for specific guest molecules, leading to the development of new sensors or molecular capsules.

Q & A

Q. What peer-review criteria are most relevant for studies on this compound?

- Answer : Reviewers should assess:

- Synthetic rigor : Detailed protocols, yields, and characterization.

- Data transparency : Raw spectra, statistical analyses, and negative results.

- Contextualization : Compare findings to prior work (e.g., phthalimide-based drug candidates).

Flag unsubstantiated claims (e.g., "unprecedented activity" without comparator data) and suggest mechanistic follow-ups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.